molecular formula C18H18BrNO4 B4298322 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B4298322
M. Wt: 392.2 g/mol
InChI Key: LIHZVSZLMSWGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as BMMP, is a synthetic compound with potential applications in scientific research. The compound is a derivative of the non-steroidal anti-inflammatory drug, mefenamic acid, and has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.

Mechanism of Action

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the sensation of pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic properties in various animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. In addition, it has a low toxicity profile, making it safe for use in animal studies. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid research. One area of interest is the development of this compound analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and other inflammatory conditions. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Properties

IUPAC Name

3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-3-4-13(9-15(11)19)18(23)20-16(10-17(21)22)12-5-7-14(24-2)8-6-12/h3-9,16H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZVSZLMSWGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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